7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane

Lipophilicity Drug-likeness Physicochemical profiling

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane (CAS 496941-74-3; IUPAC: 1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone) is a bicyclic N-trifluoroacetyl aziridine with molecular formula C₈H₁₀F₃NO and molecular weight 193.17 g/mol. The compound features a strained bicyclo[4.1.0]heptane core where the bridgehead nitrogen at position 7 is acylated with an electron-withdrawing trifluoroacetyl (-COCF₃) group, creating a constrained trifluoroacetamide.

Molecular Formula C8H10F3NO
Molecular Weight 193.17 g/mol
CAS No. 496941-74-3
Cat. No. B12835454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane
CAS496941-74-3
Molecular FormulaC8H10F3NO
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)N2C(=O)C(F)(F)F
InChIInChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2
InChIKeyPMIKZBAQVXPRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane (CAS 496941-74-3): A Structurally Constrained N-Trifluoroacetyl Aziridine Building Block for Medicinal Chemistry


7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane (CAS 496941-74-3; IUPAC: 1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone) is a bicyclic N-trifluoroacetyl aziridine with molecular formula C₈H₁₀F₃NO and molecular weight 193.17 g/mol . The compound features a strained bicyclo[4.1.0]heptane core where the bridgehead nitrogen at position 7 is acylated with an electron-withdrawing trifluoroacetyl (-COCF₃) group, creating a constrained trifluoroacetamide . Its calculated physicochemical profile includes a LogP of 1.64, a polar surface area (PSA) of 20.08 Ų, a computed density of 1.342 g/cm³, and a predicted boiling point of approximately 270°C at 760 mmHg . The compound is supplied at 98% purity as a research chemical building block, not intended for human therapeutic or veterinary use .

Why 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane Cannot Be Interchanged with Generic N-Acyl-7-azabicyclo[4.1.0]heptanes or Simpler Trifluoroacetamides


The compound occupies a unique intersection of three structural features—a bridgehead aziridine nitrogen, the bicyclo[4.1.0]heptane ring system, and the strongly electron-withdrawing trifluoroacetyl group—that collectively produce physicochemical and reactivity properties not replicable by any single close analog. The parent 7-azabicyclo[4.1.0]heptane (CAS 286-18-0) is a secondary amine with XLogP3 = 0.9 and TPSA = 21.94 Ų, whereas N-trifluoroacetylation increases LogP to 1.64 while slightly reducing PSA to 20.08 Ų [1]. The trifluoroacetyl group reverses the electronic character of the nitrogen center from nucleophilic to electrophilic, fundamentally altering its reactivity profile relative to the parent amine and its N-alkyl or N-benzoyl congeners . Compared with 7,7-dichlorobicyclo[4.1.0]heptane (LogP = 3.2), which lacks the nitrogen heteroatom entirely, the target compound offers a 1.56-log-unit lower lipophilicity—placing it in the more drug-like LogP space while retaining fluorine-mediated metabolic stability . Unlike 3-(trifluoroacetyl)indole (MW 227.14), which provides π–π stacking capability through its aromatic indole ring, the fully saturated bicyclo[4.1.0]heptane scaffold offers conformational rigidity without aromatic planar interactions, enabling differentiated binding modes in biological target engagement . The bridgehead nitrogen at position 7 eliminates pyramidal inversion, locking the nitrogen configuration in a geometrically constrained orientation not achievable with 2-azabicyclo[4.1.0]heptane regioisomers . These non-interchangeable properties dictate that generic substitution without explicit head-to-head validation risks altered reactivity, lipophilicity, and target selectivity.

Quantitative Differentiation Evidence for 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane Versus Closest Structural Analogs


LogP Comparison: Trifluoroacetyl Modification Shifts Lipophilicity by +0.74 Log Units Relative to Parent 7-Azabicyclo[4.1.0]heptane

N-Trifluoroacetylation of the parent 7-azabicyclo[4.1.0]heptane scaffold increases the computed LogP from 0.90 (XLogP3 for parent amine, CAS 286-18-0) to 1.64 (target compound, CAS 496941-74-3), representing a ΔLogP of +0.74 [1]. This shift moves the compound from the lower end of the optimal oral drug-likeness range (LogP 0–3) toward the mid-range, where passive membrane permeability is maximized while aqueous solubility remains adequate [2]. The absolute LogP value of 1.64 also contrasts with the excessively lipophilic 7,7-dichlorobicyclo[4.1.0]heptane (LogP = 3.2), placing the target compound 1.56 log units lower and thus within a more favorable drug-like property space . The PSA of 20.08 Ų remains well below the 60–70 Ų threshold associated with reduced blood-brain barrier permeability, suggesting the compound retains potential for CNS penetration when incorporated into larger pharmacophores .

Lipophilicity Drug-likeness Physicochemical profiling

Electronic Character Reversal: N-Trifluoroacetyl Converts the Aziridine Nitrogen from Nucleophilic to Electrophilic, Contrasting with N-Alkyl and N-Benzoyl Analogs

The trifluoroacetyl group (-COCF₃) exerts a powerful electron-withdrawing inductive effect that converts the nitrogen atom of the aziridine ring from a nucleophilic center (as in the parent 7-azabicyclo[4.1.0]heptane and its N-methyl analog) into an electrophilic amide carbonyl system . In the parent amine, the nitrogen lone pair is available for nucleophilic attack and protonation (estimated pKa ~7–8 for aziridines); N-trifluoroacetylation delocalizes this lone pair into the adjacent carbonyl, substantially reducing nitrogen basicity and nucleophilicity [1]. This electronic reversal is not achievable with N-benzoyl (CAS 4714-50-5, MW 201.26 g/mol) or N-cyclopropanesulfonyl (CAS 2060044-43-9, MW 201.29 g/mol) analogs, where the acyl/sulfonyl groups provide intermediate electron withdrawal. The Hammett σₚ value for the trifluoroacetyl group has been estimated at approximately +0.80 (based on CF₃CO- substituent constants in amides), compared to approximately +1.04 for trifluoromethyl, supporting strong but not maximal electron withdrawal [2]. The trifluoroacetyl group can be removed under mild alkaline conditions or by NaBH₄ reduction to regenerate the free aziridine in 92% yield with retention of configuration—a deprotection orthogonality not available to N-alkyl congeners [3].

Reactivity Electrophilicity Synthetic building block

Molecular Weight and Rotatable Bond Comparison: Optimal Intermediate Size Between Parent Amine and Larger N-Acyl Congeners

The target compound (MW = 193.17 g/mol, rotatable bonds = 0 ) occupies a strategic intermediate molecular weight position: it is approximately twice the mass of the parent 7-azabicyclo[4.1.0]heptane (MW = 97.16 g/mol [1]) but approximately 8 g/mol lighter than the N-benzoyl analog 7-benzoyl-7-azabicyclo[4.1.0]heptane (MW = 201.26 g/mol, CAS 4714-50-5 ) and 8 g/mol lighter than the N-cyclopropanesulfonyl analog (MW = 201.29 g/mol, CAS 2060044-43-9 ). The target compound also carries zero rotatable bonds, a feature shared with the parent amine but contrasting with the benzoyl analog (which has one additional rotatable bond at the phenyl-carbonyl linkage). With zero hydrogen bond donors and 4 hydrogen bond acceptors (vs. 1 donor and 1 acceptor for the parent amine), the compound conforms to fragment-based drug discovery guidelines (MW < 250, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3) [2]. Its computed exact mass of 193.07100 Da enables unambiguous identification by high-resolution mass spectrometry .

Molecular weight Lead-likeness Fragment-based drug discovery

Scaffold Conformational Rigidity: Bridgehead Nitrogen at Position 7 Eliminates Pyramidal Inversion, Contrasting with 2-Azabicyclo[4.1.0]heptane and Larger Bicyclic Systems

The 7-azabicyclo[4.1.0]heptane scaffold places the nitrogen atom at a bridgehead position (position 7), which geometrically precludes nitrogen pyramidal inversion—a process that normally interconverts stereoisomers in amines with a low barrier of approximately 4–6 kcal/mol . In contrast, the isomeric 2-azabicyclo[4.1.0]heptane system places nitrogen within the six-membered ring where pyramidal inversion can occur . This conformational locking is a direct consequence of the bridgehead position, where inversion would require impossibly strained trans-fused ring geometries [1]. The bicyclo[4.1.0]heptane framework distributes ring strain relatively evenly between the fused cyclohexane and cyclopropane (aziridine) rings, whereas the smaller bicyclo[3.1.0]hexane concentrates strain primarily in the three-membered bridge, resulting in greater susceptibility to ring-opening reactions and thermal instability . Computational studies indicate that bicyclo[4.1.0]heptane systems occupy an intermediate conformational rigidity between highly flexible larger bicycles (e.g., bicyclo[3.2.1]octane) and extremely rigid smaller frameworks (e.g., bicyclo[3.1.0]hexane), making them particularly suited for applications requiring controlled conformational behavior without excessive synthetic intractability [2].

Conformational constraint Stereochemistry Nitrogen inversion

Hydrolytic Stability Advantage: Trifluoroacetyl Amide Bond Resists Hydrolysis Relative to Non-Fluorinated Acetyl Amides and Unprotected Aziridines

The electron-withdrawing nature of the trifluoroacetyl group stabilizes the amide bond toward hydrolysis compared to non-fluorinated acetyl analogs. The trifluoromethyl group's strong −I effect reduces electron density at the amide carbonyl carbon, decreasing its susceptibility to nucleophilic attack by water . In contrast, the parent 7-azabicyclo[4.1.0]heptane contains a strained aziridine ring that is susceptible to acid-catalyzed ring-opening hydrolysis . The trifluoroacetyl protecting group is classified as base-labile; it is stable under acidic conditions (pH 1–7) and can be removed under mild alkaline conditions or by NaBH₄ reduction, providing orthogonal deprotection options not available to N-acetyl (stable to base) or N-Boc (acid-labile) protected analogs [1]. This orthogonal stability profile means the trifluoroacetyl group can survive reaction conditions that would cleave a tert-butoxycarbonyl (Boc) protecting group (acidic conditions) while being removable under conditions where Boc is stable (mild base/NaBH₄). The compound is typically stored under anhydrous conditions to prevent aziridine ring hydrolysis .

Stability Hydrolysis resistance Amide bond

Class-Level Pharmacological Relevance: The 7-Azabicyclo[4.1.0]heptane Scaffold Is Validated in Triple Monoamine Reuptake Inhibitors and HSP90 Inhibitor Programs

While no direct pharmacological data are published for the target compound itself, the 7-azabicyclo[4.1.0]heptane scaffold is validated in multiple drug discovery programs. GSK1360707F, (1R,6S)-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-4-azabicyclo[4.1.0]heptane, is a potent and selective triple reuptake inhibitor (serotonin, dopamine, norepinephrine) that entered clinical development for major depressive disorder [1]. Patent WO2010130672A1 (GlaxoSmithKline) discloses numerous azabicyclo[4.1.0]heptane derivatives with monoamine reuptake inhibitory activity [2]. Separately, patent literature (e.g., US patent application for 'Azabicyclo Compound and Salt Thereof') claims azabicyclo[4.1.0]heptane derivatives as HSP90 inhibitors with both HSP90 inhibitory activity and cell proliferation inhibitory effects [3]. The 1-azabicyclo[4.1.0]heptane scaffold has also been evaluated as glycosidase inhibitors, demonstrating micromolar IC₅₀ values with selectivity for α-glucosidases over other glycosidases [4]. The target compound's N-trifluoroacetyl substitution provides a distinct electronic environment that may be exploited to tune the pharmacological profile of these validated scaffolds through fluorine-mediated effects on binding affinity, metabolic stability, and physicochemical properties .

Monoamine reuptake inhibition HSP90 inhibition Drug discovery scaffold

Optimal Application Scenarios for 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Fluorinated, Conformationally Constrained Building Blocks with Lead-Like Physicochemical Properties

With MW = 193.17 g/mol, LogP = 1.64, PSA = 20.08 Ų, zero H-bond donors, and zero rotatable bonds, this compound conforms to the 'Rule of Three' for fragment-based lead discovery (MW < 250, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its MW advantage of ~8 g/mol over the N-benzoyl analog (MW 201.26) and ~34 g/mol over 3-(trifluoroacetyl)indole (MW 227.14) translates to higher ligand efficiency when incorporated into fragment libraries . The LogP of 1.64 places it in the mid-range of drug-like lipophilicity, superior to both the excessively polar parent amine (LogP 0.90) and the overly lipophilic 7,7-dichlorobicyclo[4.1.0]heptane (LogP 3.2) . The bridgehead nitrogen eliminates stereochemical ambiguity from pyramidal inversion, ensuring a single defined three-dimensional geometry for structure-based design .

Multistep Synthesis Requiring Orthogonal N-Protection Stable to Acid but Cleavable Under Mild Basic or Reductive Conditions

The trifluoroacetyl group provides a unique orthogonal deprotection profile: stable under acidic conditions (pH 1–7) but removable under mild alkaline conditions or by NaBH₄ reduction [1]. This orthogonality enables synthetic sequences where acid-labile protecting groups (e.g., Boc, trityl, silyl ethers) are employed on other functional groups while the trifluoroacetyl-protected aziridine remains intact, followed by selective trifluoroacetyl removal in the presence of these groups. The reported 92% yield for NaBH₄-mediated trifluoroacetyl deprotection with retention of aziridine configuration underscores the synthetic utility of this approach . This contrasts with N-acetyl protection (requires harsh acidic or basic hydrolysis) and N-Boc protection (acid-labile, cannot survive acidic steps), providing a distinct synthetic advantage for complex molecule construction [1].

Synthesis of Fluorine-Containing Azabicyclo[4.1.0]heptane-Derived Pharmaceuticals Targeting CNS Monoamine Transporters or HSP90

Given the clinical validation of the azabicyclo[4.1.0]heptane scaffold in GSK1360707F (triple reuptake inhibitor) and the patent literature on HSP90 inhibitors, this compound can serve as a late-stage diversification building block to introduce the trifluoroacetyl pharmacophore into existing azabicyclo[4.1.0]heptane-derived lead series [1]. The trifluoroacetyl group's electron-withdrawing character may modulate target binding through altered hydrogen bond acceptor strength of the amide carbonyl and fluorine-mediated hydrophobic contacts, while the calculated LogP of 1.64 and PSA of 20.08 Ų predict adequate CNS penetration potential for neuropsychiatric or neurodegenerative disease targets . The compound is supplied at 98% purity suitable for SAR expansion studies .

Electrophilic Aziridine Building Block for Nucleophilic Ring-Opening Reactions Yielding Functionalized Cyclohexylamine Derivatives

The N-trifluoroacetyl substitution converts the aziridine nitrogen from a nucleophilic center (parent amine) into an electrophilic system, activating the aziridine ring toward nucleophilic ring-opening reactions [1]. This electronic reversal cannot be achieved with N-alkyl or N-benzoyl analogs, which retain significant nucleophilic character . Nucleophilic ring-opening at either the bridgehead or methylene carbon of the activated aziridine would produce polysubstituted cyclohexylamine derivatives with the trifluoroacetyl group serving as a traceless directing/activating group that can subsequently be removed . The strained bicyclic framework (estimated ring strain ~25–28 kcal/mol) provides a thermodynamic driving force for these transformations that is absent in monocyclic trifluoroacetamides . This application capitalizes specifically on the combination of aziridine ring strain plus trifluoroacetyl-mediated electrophilic activation—a dual feature unique among commercially available 7-azabicyclo[4.1.0]heptane derivatives [1].

Quote Request

Request a Quote for 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.